Cycloheximide Cycloheximide Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998)
Cycloheximide is a dicarboximide that is 4-(2-hydroxyethyl)piperidine-2,6-dione in which one of the hydrogens attached to the carbon bearing the hydroxy group is replaced by a 3,5-dimethyl-2-oxocyclohexyl group. It is an antibiotic produced by the bacterium Streptomyces griseus. It has a role as a bacterial metabolite, a protein synthesis inhibitor, a neuroprotective agent, an anticoronaviral agent and a ferroptosis inhibitor. It is a member of piperidones, a piperidine antibiotic, an antibiotic fungicide, a dicarboximide, a secondary alcohol and a cyclic ketone. It is functionally related to a piperidine-2,6-dione.
Cycloheximide is a natural product found in Streptomyces, Streptomyces pulveraceus, and Streptomyces griseus with data available.
Cycloheximide can cause developmental toxicity according to state or federal government labeling requirements.
Antibiotic substance isolated from streptomycin-producing strains of Streptomyces griseus. It acts by inhibiting elongation during protein synthesis.
Brand Name: Vulcanchem
CAS No.: 66-81-9
VCID: VC0524722
InChI: InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1
SMILES: CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol

Cycloheximide

CAS No.: 66-81-9

VCID: VC0524722

Molecular Formula: C15H23NO4

Molecular Weight: 281.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cycloheximide - 66-81-9

Description

Cycloheximide is a naturally occurring compound produced by the bacterium Streptomyces griseus. It is primarily known for its fungicidal properties and its role as a protein synthesis inhibitor in eukaryotic cells. Cycloheximide has been widely used in biomedical research due to its ability to rapidly inhibit protein synthesis, making it an essential tool for studying cellular processes.

Mechanism of Action

Cycloheximide exerts its effects by interfering with the translocation step in protein synthesis. This process involves the movement of two transfer RNA (tRNA) molecules and messenger RNA (mRNA) in relation to the ribosome, effectively blocking eukaryotic translational elongation . Its action is reversible, allowing researchers to control protein synthesis in experimental settings by simply removing it from the culture medium.

Applications in Research

Cycloheximide is extensively used in molecular biology for several purposes:

  • Protein Half-Life Determination: The cycloheximide chase assay is a method used to determine the half-life of proteins. By inhibiting protein synthesis, researchers can observe how proteins degrade over time, providing insights into protein stability and turnover .

  • Ribosome Profiling: Cycloheximide is used to halt translation, allowing for the analysis of ribosome-bound RNA sequences. This technique helps in understanding translational regulation and efficiency .

  • Apoptosis Studies: Cycloheximide can induce or inhibit apoptosis depending on the context, making it useful for studying cell death mechanisms .

Safety and Handling

Cycloheximide is classified as an extremely hazardous substance in the United States due to its toxic effects, including DNA damage and reproductive issues . It requires strict handling and reporting protocols. Decontamination can be achieved with alkaline solutions like soapy water or sodium bicarbonate.

Research Findings

Recent studies have highlighted cycloheximide's role in cell death mechanisms. For instance, it can delay vacuole formation in certain cell types but does not necessarily provide survival benefits . Additionally, cycloheximide's effects on apoptosis suggest complex mechanisms beyond mere protein synthesis inhibition .

CAS No. 66-81-9
Product Name Cycloheximide
Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
IUPAC Name 4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
Standard InChI InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1
Standard InChIKey YPHMISFOHDHNIV-FSZOTQKASA-N
Isomeric SMILES C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C
SMILES CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
Canonical SMILES CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
Appearance Solid powder
Colorform Plates from amyl acetate, water or 30% methanol
Crystals
Melting Point 247 to 250 °F (EPA, 1998)
119.5-121 °C; also listed as 115-16 °C
Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/
119.5-121 °C
Physical Description Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998)
Colorless solid; [ICSC] White to beige powder; [MSDSonline]
COLOURLESS CRYSTALS.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life RELATIVELY HEAT AND ACID STABLE; RAPIDLY INACTIVATED AT ROOM TEMP BY DIL ALKALI WITH FORMATION OF A VOLATILE, FRAGRANT KETONE, 2,4-DIMETHYLCYCLOHEXANONE
Solubility 10 to 50 mg/mL at 68 °F (NTP, 1992)
At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons
INSOL IN PETROLEUM ETHER
Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C)
In water, 2.1X10-4 mg/l @ 25 °C
Solubility in water, g/100ml at 2 °C: 2.1
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Actidione
Cicloheximide
Cycloheximide
Reference

Müller, Franz; Ackermann, Peter; Margot, Paul (2012). "Fungicides, Agricultural, 2. Individual Fungicides". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.o12_o06. ISBN 978-3527306732.

"TOXNET". toxnet.nlm.nih.gov. Archived from the original on 2007-05-22. Retrieved 2007-05-03.

"40 C.F.R.: Appendix A to Part 355—The List of Extremely Hazardous Substances and Their Threshold Planning Quantities" (PDF) (July 1, 2008 ed.). Government Printing Office. Archived from the original (PDF) on February 25, 2012. Retrieved October 29, 2011.

New York Botanical Gardens. "Alma Whiffen Barksdale Records (RG5)". nybg.org. Retrieved 1 March 2017.

Weiss H, Sebald W, and Bücher T (1971). "Cycloheximide resistant incorporation of amino acids into a polypeptide of the cytochrome oxidase of Neurospora crassa" (PDF). Eur. J. Biochem. 22 (1): 19–26. doi:10.1111/j.1432-1033.1971.tb01509.x. PMID 4329217.

Sebald W, Weiss H, and Jackl G (1972). "Inhibition of the Assembly of Cytochrome Oxidase in Neurospora crassa by Chloramphenicol". Eur. J. Biochem. 30 (3): 413–417. doi:10.1111/j.1432-1033.1972.tb02112.x. PMID 4344826.

Sands, DC; Rovira AD. "Isolation of Fluorescent Pseudomonads with a Selective Medium". Applied Microbiology, 1970, Vol 20 No. 3, p513-514

"Cycloheximide – The Antimicrobial Index Knowledgebase – TOKU-E". antibiotics.toku-e.com.

PubChem Compound 6197
Last Modified Aug 15 2023

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